SIB-1508Y

nAChR pharmacology subtype selectivity recombinant receptor assays

SIB-1508Y (Altinicline maleate) is a differentially selective α4β2 nAChR agonist (EC50 1.8 nM) with 13-fold selectivity over α3β4 (EC50 23 nM). This selectivity decouples desired dopaminergic and cognitive effects from the cardiovascular/GI toxicity of non-selective agonists like nicotine and epibatidine. Clinically advanced to Phase II for Parkinson's disease, it serves as a well-characterized pharmacological probe for α4β2 target validation and a superior alternative for dissecting α4β2-specific contributions to striatal dopamine release, hippocampal ACh modulation, and cognitive function in preclinical models. Offered at ≥98% purity for reproducible research.

Molecular Formula C16H18N2O4
Molecular Weight 302.32 g/mol
CAS No. 192231-16-6
Cat. No. B1665741
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSIB-1508Y
CAS192231-16-6
Synonyms5-ethynyl-3-(1-methyl-2-pyrrolidinyl)pyridine maleate
altinicline maleate
SIB 1508Y
SIB-1508Y
Molecular FormulaC16H18N2O4
Molecular Weight302.32 g/mol
Structural Identifiers
SMILESCN1CCCC1C2=CN=CC(=C2)C#C.C(=CC(=O)O)C(=O)O
InChIInChI=1S/C12H14N2.C4H4O4/c1-3-10-7-11(9-13-8-10)12-5-4-6-14(12)2;5-3(6)1-2-4(7)8/h1,7-9,12H,4-6H2,2H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/t12-;/m0./s1
InChIKeyBCPPKHPWLRPWBJ-OURKGEEVSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

SIB-1508Y (Altinicline maleate) for Neuroscience Research: A High-Potency, Subtype-Selective α4β2 nAChR Agonist (CAS 192231-16-6)


SIB-1508Y (Altinicline maleate) is a small-molecule, orally bioavailable, and subtype-selective agonist for neuronal nicotinic acetylcholine receptors (nAChRs). Its key differentiating feature is a high degree of selectivity for the α4β2 nAChR subtype compared to other heteromeric nAChRs [1]. In functional assays using recombinant human receptors, SIB-1508Y exhibits sub-nanomolar to low nanomolar potency, with EC50 values of 1.8 nM for the α4β2 subtype, 5 nM for α2β4, 9 nM for α4β4, and 23 nM for α3β4 [2]. This compound is the active (S)-enantiomer and has been advanced to Phase II clinical trials for Parkinson's disease [3], representing a tool for studying the specific role of α4β2 nAChRs in neurological processes and disorders.

Why Substituting SIB-1508Y (CAS 192231-16-6) with Unrefined or Non-Selective Nicotinic Agonists Fails in Targeted Research


In contrast to broad-spectrum nAChR agonists like nicotine and epibatidine, SIB-1508Y exhibits defined and quantifiable subtype selectivity, particularly for the α4β2 nAChR [1]. This is critical because broad activation of all nAChR subtypes (e.g., α3β4, α7, and muscle-type receptors) is associated with significant, dose-limiting side effects, including cardiovascular and gastrointestinal toxicity, which were notably observed in clinical studies with non-selective agents [2]. The design of SIB-1508Y specifically aims to decouple desired neuropharmacological effects (e.g., dopamine release and cognitive enhancement) from these adverse events by restricting its activity to a narrower range of CNS-predominant receptor subtypes [1]. Therefore, using a non-selective alternative would introduce confounding receptor activation and an altered safety/efficacy profile, making it unsuitable as a direct replacement for studies requiring specific α4β2 engagement.

Quantitative Evidence for SIB-1508Y (CAS 192231-16-6): Superior α4β2 Selectivity and Potency Over Nicotine and Other nAChR Agonists


Functional Potency and Subtype Selectivity Profile of SIB-1508Y at Human nAChRs

SIB-1508Y exhibits high functional potency and clear selectivity for the α4β2 nAChR subtype over other heteromeric nAChRs. In recombinant human nAChR assays, it is significantly more potent at α4β2 (EC50 = 1.8 nM) compared to α2β4 (5 nM), α4β4 (9 nM), and α3β4 (23 nM) receptors [1]. This represents an approximately 3- to 13-fold preference for α4β2. In contrast, nicotine, the prototypical nAChR agonist, is a much weaker and less selective activator, with reported EC50 values in the micromolar range [2].

nAChR pharmacology subtype selectivity recombinant receptor assays

Enhanced Dopamine Release Efficacy of SIB-1508Y Versus Nicotine in Brain Slices

SIB-1508Y demonstrates superior efficacy in eliciting dopamine (DA) release, a key pharmacological endpoint for Parkinson's disease therapy, compared to nicotine. In superfused rat striatal slices, SIB-1508Y evoked DA release with a greater maximal efficacy (Emax) than nicotine [1]. This indicates that SIB-1508Y is not only more potent (as shown by EC50) but also a more effective agonist for this critical neurochemical pathway.

Dopamine release Parkinson's disease neurotransmission

Selectivity for α4β2 Over α7 and Muscle-Type nAChRs

SIB-1508Y demonstrates a high degree of selectivity against other major nAChR subtypes, including the homomeric α7 receptor and the muscle-type receptor. Binding studies show that SIB-1508Y has minimal affinity for the α7 subtype, as indicated by a lack of displacement of [125I]-α-bungarotoxin, and very weak affinity for the muscle-type nAChR, with an EC50 of 52,000 nM [1]. This contrasts with less selective agonists which can activate these receptors at lower concentrations, leading to unwanted effects.

receptor selectivity off-target activity binding assays

Brain-Region Specific Neurotransmitter Release Profile

SIB-1508Y exhibits a unique, brain-region-specific profile of neurotransmitter release, which distinguishes it from other nAChR agonists. In vivo studies show that subcutaneous injection of SIB-1508Y (10 mg/kg) significantly increases striatal dopamine (DA) release, but is minimally effective at increasing norepinephrine (NE) release from the hippocampus or prefrontal cortex, and serotonin (5-HT) release from the prefrontal cortex [1]. This is in contrast to other nAChR ligands which can produce more widespread changes in monoaminergic tone.

Neurotransmitter release in vivo microdialysis neuropharmacology

Clinical Tolerability Profile in Parkinson's Disease Patients

A Phase II clinical trial established the maximum tolerated dose (MTD) of SIB-1508Y in early Parkinson's disease patients as 10 mg daily [1]. The dose-limiting adverse effect was lightheadedness, which was common at higher dosages [1]. While the trial did not demonstrate antiparkinsonian or cognitive-enhancing effects, the identification of a specific, tolerable dose range for human use distinguishes it from less selective nAChR agonists like epibatidine, which are too toxic for clinical development, or nicotine, which has a narrow therapeutic window due to cardiovascular side effects.

Clinical trial tolerability Parkinson's disease

High-Impact Research Applications for SIB-1508Y (CAS 192231-16-6) Based on Its α4β2 nAChR Selectivity


Parkinson's Disease (PD) Research: Investigating α4β2-Mediated Dopaminergic Neurotransmission

SIB-1508Y is an optimal tool for dissecting the specific role of α4β2 nAChRs in modulating striatal dopamine release in preclinical models of Parkinson's disease. Its potent and selective activation of this subtype, combined with its ability to evoke robust dopamine release in the striatum [1], makes it a superior alternative to non-selective agonists like nicotine for studying α4β2-specific contributions to motor and cognitive function. This selectivity is crucial for delineating the therapeutic potential of α4β2 agonism from the confounding off-target effects of broader nAChR activation.

Cognitive Neuroscience: Selective Enhancement of Cholinergic and Dopaminergic Signaling

The unique neurochemical profile of SIB-1508Y, which selectively increases hippocampal acetylcholine (ACh) release without affecting striatal ACh, provides a valuable research tool for studying cholinergic contributions to learning and memory [1]. This is distinct from other nAChR ligands and allows for the investigation of α4β2-mediated cognitive processes with less confounding motor or autonomic effects. SIB-1508Y can be used to probe the role of α4β2 nAChRs in attention, vigilance, and memory consolidation in rodent and primate models.

Medicinal Chemistry and Drug Discovery: Validating α4β2 nAChR as a Target for CNS Disorders

SIB-1508Y serves as a well-characterized, subtype-selective pharmacological probe for validating the α4β2 nAChR as a drug target. Its defined potency, selectivity profile (including low affinity for α7 and muscle-type receptors) [1], and the availability of clinical tolerability data [2] provide a strong benchmark for evaluating new chemical entities. Researchers can use SIB-1508Y as a reference compound in binding, functional, and in vivo studies to benchmark the activity and selectivity of novel α4β2 ligands being developed for depression, ADHD, or cognitive impairment.

Behavioral Pharmacology: Studies Requiring α4β2 Selectivity Over α3β4

For behavioral experiments where activation of the α3β4 nAChR subtype is a confounding factor (e.g., studies involving locomotion, anxiety, or autonomic function), SIB-1508Y's selectivity profile (EC50 α4β2: 1.8 nM vs. α3β4: 23 nM) [1] makes it a more appropriate choice than SIB-1553A, which exhibits greater selectivity for β4-containing nAChRs [3]. This allows for a cleaner interpretation of results linking α4β2 activation to specific behavioral outcomes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

57 linked technical documents
Explore Hub


Quote Request

Request a Quote for SIB-1508Y

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.